molecular formula C28H28O6 B1231732 Triphenylolmethane triglycidyl ether CAS No. 43224-82-4

Triphenylolmethane triglycidyl ether

Cat. No.: B1231732
CAS No.: 43224-82-4
M. Wt: 460.5 g/mol
InChI Key: IGZBSJAMZHNHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane typically involves the reaction of tris(4-hydroxyphenyl)methane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the trioxirane rings .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-hydroxyphenyl)methane
  • Tris(4-aminophenyl)methane
  • Tris(4-methoxyphenyl)methane

Uniqueness

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .

Properties

CAS No.

43224-82-4

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2

InChI Key

IGZBSJAMZHNHKE-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

66072-38-6
43224-82-4

Synonyms

triphenylolmethane triglycidyl ether

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.